molecular formula C19H16FN5O2S B2770568 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899741-82-3

N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2770568
CAS RN: 899741-82-3
M. Wt: 397.43
InChI Key: IALYZUVPSWBQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thieno[3,4-c]pyrazole ring. The presence of the fluorophenyl and oxalamide groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution (for the fluorophenyl group) and hydrolysis (for the oxalamide group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its behavior in biological systems .

Scientific Research Applications

Cancer Research and Anticancer Activity One significant area of application for this compound is in cancer research. Alam et al. (2016) designed and synthesized a series of novel compounds, including analogs closely related to the specified chemical, evaluated for their cytotoxicity and inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. Their study revealed that some analogs exhibited superior cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Alam et al., 2016).

Antibacterial Drug Development Another research application involves the development of novel antibacterial agents. A study by Sang et al. (2016) focused on FYL-67, a novel oxazolidinone antibacterial drug structurally related to the specified compound. They investigated its phase I metabolism to understand its biotransformation, which is crucial for developing a safe and effective antibacterial therapy, especially against resistant strains such as MRSA (Sang et al., 2016).

Chemokine Receptor Antagonism Research on chemokine receptors, which play significant roles in inflammatory diseases, has also involved compounds similar to the specified chemical. Latli et al. (2018) synthesized and labeled potent CCR1 antagonists, aiming for the treatment of rheumatoid arthritis. These compounds, including derivatives of the specified chemical structure, could serve as tools for understanding the role of CCR1 in inflammation and as potential therapeutic agents (Latli et al., 2018).

Sensor Development for Metal Ions Bozkurt and Gul (2018) utilized a pyrazoline derivative, structurally related to the compound of interest, as a fluorescent probe for the selective detection of Hg^2+ ions. Such compounds can be crucial in developing sensitive and selective sensors for environmental monitoring and safety assessments (Bozkurt & Gul, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with specific proteins in the body. The exact mechanism would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. These could include tests to assess the compound’s toxicity, stability, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as studies to determine its potential uses. This could include in vitro and in vivo studies to assess its biological activity .

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c20-13-1-3-14(4-2-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYZUVPSWBQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.